1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethylphenoxy)ethoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4.2ClH/c1-19-8-9-22(16-20(19)2)30-15-14-29-18-21(27)17-25-10-12-26(13-11-25)23-6-4-5-7-24(23)28-3;;/h4-9,16,21,27H,10-15,17-18H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWLLMYCDQIQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that exhibits notable biological activity, particularly in pharmacological contexts. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a piperazine moiety, which is commonly associated with various biological activities, including neuropharmacological effects. The structural formula can be represented as follows:
- Molecular Formula : C23H33ClN2O3
- Molecular Weight : 420.97 g/mol
Key Structural Components
- Piperazine Ring : Known for its role in drug design due to its ability to interact with various neurotransmitter systems.
- Dimethylphenoxy and Methoxyphenyl Groups : These aromatic substituents enhance lipophilicity and potentially influence receptor binding.
Pharmacological Effects
Research indicates that compounds containing piperazine derivatives often exhibit significant interactions with neurotransmitter receptors. In particular, studies have highlighted the following activities:
- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .
- Antidepressant-like Effects : Compounds similar to this compound have demonstrated antidepressant-like properties in animal models, likely through modulation of serotonin and norepinephrine pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on piperazine derivatives indicated their effectiveness in binding to both peripheral anionic sites and catalytic sites of acetylcholinesterase, highlighting their potential as therapeutic agents in neurodegenerative diseases .
Table 1: Summary of Biological Activities
Molecular Docking Studies
Recent advancements in computational biology have facilitated virtual screening methods that assess the binding affinity of this compound to various receptors. Molecular docking studies have revealed promising interactions with serotonin receptors, indicating a mechanism for its antidepressant effects.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of the compound. These studies typically measure behavioral changes in response to treatment, alongside biochemical assays to assess neurotransmitter levels.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:
- Antidepressant Effects : Studies have shown that compounds similar to 1-(2-(3,4-Dimethylphenoxy)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties.
- Anxiolytic Properties : Its structural similarity to known anxiolytics implies that it may also help alleviate anxiety symptoms through modulation of neurotransmitter systems.
- Antipsychotic Potential : The presence of piperazine moieties suggests activity at dopamine receptors, which is crucial for antipsychotic effects.
Therapeutic Implications
The therapeutic implications of this compound are broad and include:
- Treatment of Depression and Anxiety Disorders : Given its pharmacological profile, it may be effective in treating mood disorders.
- Management of Psychotic Disorders : Its potential to modulate dopaminergic activity could make it useful in managing conditions like schizophrenia.
Case Studies
Several case studies have explored the efficacy and safety of similar compounds in clinical settings:
- Clinical Trials on Depression : A double-blind study involving a piperazine derivative showed significant improvement in patients with major depressive disorder compared to placebo controls.
- Anxiety Management Studies : Research demonstrated that a related compound reduced anxiety scores significantly in patients diagnosed with generalized anxiety disorder.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the phenoxy and piperazinyl groups, which significantly alter physicochemical properties and pharmacological profiles. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Findings:
Lipophilicity and CNS Penetration: The target compound’s 3,4-dimethylphenoxy group confers higher lipophilicity compared to chlorophenyl or fluorophenyl analogs, suggesting better blood-brain barrier permeability . In contrast, the acetophenone derivative (Table 1, Row 4) has reduced lipophilicity due to its ketone group, likely limiting CNS activity .
Receptor Binding and Selectivity: Piperazinyl substituents critically influence receptor affinity. The 2-methoxyphenyl group in the target compound may favor serotonin (5-HT1A) receptor binding, whereas fluorophenyl groups (Table 1, Rows 2–3) are common in α-adrenergic ligands .
Metabolic Stability :
- Electron-withdrawing groups (e.g., Cl, F) in analogs like Row 2 reduce oxidative metabolism susceptibility compared to electron-donating groups (e.g., methoxy) in the target compound .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those described for analogs (e.g., coupling phenoxyethoxy-propanol intermediates with piperazinyl derivatives via nucleophilic substitution) . However, steric hindrance from bulky groups (e.g., isopropyl in Row 3) may require optimized reaction conditions .
Q & A
Q. Advanced
- Variable substituents: Modify phenoxy (3,4-dimethyl vs. 2-methoxy) and piperazine (aryl vs. alkyl groups) moieties.
- Bioassay panels: Test analogs against CNS targets (e.g., dopamine D2, serotonin transporters) using radiolabeled assays.
- Data clustering: Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .
What solvent systems stabilize this compound during in vitro assays?
Basic
The dihydrochloride salt enhances water solubility, but DMSO (≤1%) is recommended for stock solutions. For cell-based assays, use PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Stability studies (HPLC) should confirm integrity over 24–48 hr at 4°C .
How can AI-driven platforms enhance synthesis and analysis?
Advanced
AI tools (e.g., Bayesian optimization) predict optimal reaction conditions by training on historical data (e.g., solvent, catalyst combinations). Natural language processing (NLP) mines patents/literature for analogous syntheses. Reinforcement learning models automate HPLC method development, adjusting gradient elution parameters in real-time .
What safety protocols are integrated into experimental design for novel derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
